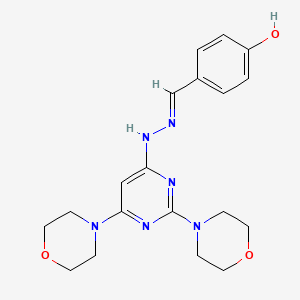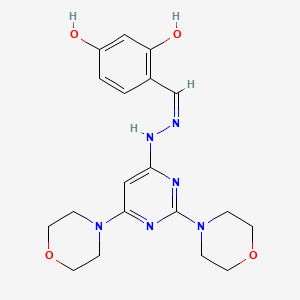
4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, also known as HDM-2 inhibitor, is a small molecule that has shown promising results in cancer research. It works by inhibiting the activity of the HDM-2 protein, which is responsible for degrading the tumor suppressor protein p53. By inhibiting HDM-2, HDM-2 inhibitor can increase the levels of p53, which in turn can lead to cell cycle arrest and apoptosis of cancer cells.
作用機序
4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor works by binding to the 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone protein, which is responsible for degrading the tumor suppressor protein p53. By binding to 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor prevents its interaction with p53, leading to the stabilization and accumulation of p53 in the cell. This, in turn, can lead to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects
4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the levels of p53. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor has been shown to sensitize cancer cells to other chemotherapy drugs, suggesting that it may have a synergistic effect when used in combination with other treatments.
実験室実験の利点と制限
One of the advantages of 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor is its specificity for the 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone protein, which minimizes off-target effects. It also has good pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor is its potential toxicity, which may limit its clinical use. In addition, further studies are needed to determine the optimal dose and treatment schedule for 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor.
将来の方向性
There are several future directions for research on 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor. One area of interest is the development of more potent and selective 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitors that can overcome the limitations of current compounds. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor. Finally, clinical trials are needed to determine the safety and efficacy of 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor in humans.
合成法
The synthesis of 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor involves several steps, including the reaction of 4-hydroxybenzaldehyde with morpholine, pyrimidine, and hydrazine hydrate. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor has been extensively studied for its potential use in cancer therapy. It has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. In preclinical studies, 4-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone inhibitor has demonstrated potent antitumor activity both as a single agent and in combination with other chemotherapy drugs.
特性
IUPAC Name |
4-[(E)-[(2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c26-16-3-1-15(2-4-16)14-20-23-17-13-18(24-5-9-27-10-6-24)22-19(21-17)25-7-11-28-12-8-25/h1-4,13-14,26H,5-12H2,(H,21,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLLJCBVDNTRET-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=C(C=C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=C(C=C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-{2-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[chloro(difluoro)methyl]-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B6057194.png)
![N-(4-chlorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6057209.png)
![7-(3-methylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057216.png)

![1-benzyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B6057229.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B6057239.png)
![ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6057241.png)
![N-(3-methoxybenzyl)-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6057247.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6057254.png)
![[4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B6057262.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6057271.png)
![2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6057290.png)
![N-cyclopropyl-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6057295.png)
![3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)